5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 2-(4-methylphenyl) group: This step often involves the use of Friedel-Crafts acylation or alkylation reactions.
Attachment of the 5-(2-hydroxy-2-phenylethyl) group: This can be done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced via reaction with epoxides or halohydrins.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The pyrazolo[1,5-a]pyrazin-4(5H)-one core can be reduced to form dihydropyrazolo derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazolo derivatives.
Substitution: Formation of substituted phenyl or methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalysis.
Receptor modulation: By interacting with receptors, it can alter signal transduction pathways, leading to changes in cellular responses.
Antimicrobial activity: By disrupting microbial cell membranes or interfering with essential metabolic processes, it can inhibit the growth of bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.
5-(2-hydroxy-2-phenylethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a chlorine atom instead of a methyl group, which can influence its pharmacokinetic properties.
Uniqueness
The presence of the 4-methylphenyl group in 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, improve its stability, or alter its solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-9-16(10-8-15)18-13-19-21(26)23(11-12-24(19)22-18)14-20(25)17-5-3-2-4-6-17/h2-13,20,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQXFUTNOCFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.